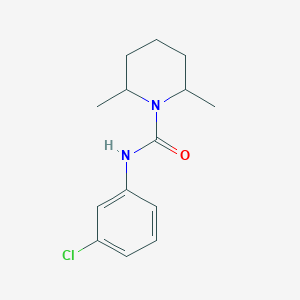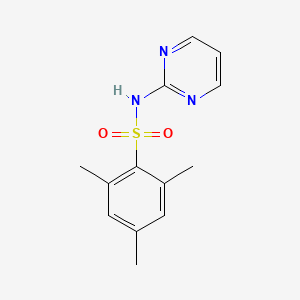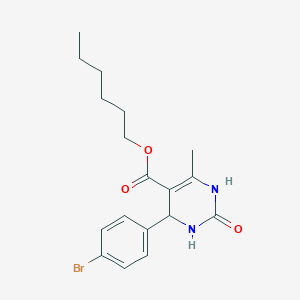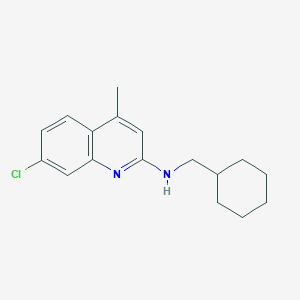
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating Alzheimer's disease.
作用機序
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate works by binding to tau protein and preventing its aggregation, which is believed to be a key factor in the development of Alzheimer's disease. By reducing tau aggregation, 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate may help to prevent the formation of neurofibrillary tangles, which are a characteristic feature of Alzheimer's disease.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate are not fully understood.
実験室実験の利点と制限
One advantage of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that it has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. This makes 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate a potentially useful tool for studying the mechanisms underlying Alzheimer's disease. However, one limitation of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of such experiments.
将来の方向性
There are several future directions for research on 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of research could focus on further elucidating the exact mechanism of action of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. Another area of research could focus on developing more effective formulations of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate that can be used in clinical trials. Additionally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in the treatment of other neurodegenerative diseases.
合成法
The synthesis of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with 2,4,5-trimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperazine to form 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, which is obtained as an oxalate salt.
科学的研究の応用
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been investigated for its potential use in treating Alzheimer's disease. Studies have shown that 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C2H2O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSLLVXIUQHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)

![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)


![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)